molecular formula C15H18N4O B3020445 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one CAS No. 459138-06-8

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one

Cat. No.: B3020445
CAS No.: 459138-06-8
M. Wt: 270.336
InChI Key: STUHPJJUGOREGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or pyrrole rings .

Scientific Research Applications

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one is unique due to its specific combination of the benzimidazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-butyl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-3-8-19-9-12(20)13(14(19)16)15-17-10-6-4-5-7-11(10)18-15/h4-7,16,20H,2-3,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRWCDHMWQIBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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